molecular formula C15H19N3O2S B267368 N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Cat. No. B267368
M. Wt: 305.4 g/mol
InChI Key: NIOSZRDSUPKARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential applications in cancer treatment and metabolic disorders.

Mechanism of Action

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide binds to the active site of glutaminase and inhibits its activity, leading to a decrease in the conversion of glutamine to glutamate. This inhibition results in a decrease in the production of ATP and NADPH, which are important for the growth and survival of cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to be selective for the kidney isoform of glutaminase (KGA) over the liver isoform (LGA).
Biochemical and Physiological Effects:
N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutaminase activity. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce tumor growth in vivo and sensitize cancer cells to other chemotherapeutic agents. In addition, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have potential applications in the treatment of metabolic disorders by reducing the production of glucose and fatty acids in the liver.

Advantages and Limitations for Lab Experiments

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several advantages for lab experiments, including its selectivity for KGA over LGA, its ability to induce apoptosis in cancer cells, and its potential applications in the treatment of metabolic disorders. However, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide include the development of more potent and selective inhibitors of glutaminase, the investigation of the role of glutaminase in other diseases such as neurodegenerative disorders, and the evaluation of N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other chemotherapeutic agents. In addition, the development of new delivery methods for N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its efficacy and reduce its toxicity.

Synthesis Methods

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cyclopropanecarboxylic acid and subsequent amidation. The final product can be purified through recrystallization.

Scientific Research Applications

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been used in scientific research to study the role of glutaminase in cancer and metabolic disorders. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit glutaminase activity and reduce the growth of cancer cells in vitro and in vivo. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

properties

Product Name

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19N3O2S/c1-2-4-13(19)16-11-5-3-6-12(9-11)17-15(21)18-14(20)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,16,19)(H2,17,18,20,21)

InChI Key

NIOSZRDSUPKARC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.